molecular formula C11H15NO3 B1603918 2-Aminomethyl-3-(3-methoxyphenyl)propionic acid CAS No. 910443-91-3

2-Aminomethyl-3-(3-methoxyphenyl)propionic acid

Cat. No.: B1603918
CAS No.: 910443-91-3
M. Wt: 209.24 g/mol
InChI Key: HXDSATIGKVSJSL-UHFFFAOYSA-N
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Description

Chemical Nomenclature and Structural Identity

2-Aminomethyl-3-(3-methoxyphenyl)propionic acid (CAS: 910443-91-3) is a β-amino acid derivative with the systematic IUPAC name 2-(aminomethyl)-3-(3-methoxyphenyl)propanoic acid . Its molecular formula is C₁₁H₁₅NO₃ , and its molecular weight is 209.24 g/mol . The structure consists of a propanoic acid backbone substituted with an aminomethyl group at the second carbon and a 3-methoxyphenyl group at the third carbon (Figure 1).

Structural Features :

  • Methoxyphenyl moiety : A benzene ring with a methoxy (-OCH₃) group at the third position.
  • Aminomethyl group : A primary amine (-CH₂NH₂) attached to the β-carbon.
  • Carboxylic acid terminus : A propanoic acid (-CH₂COOH) group.

The compound’s SMILES notation is COC1=CC=CC(=C1)CC(CN)C(=O)O , and its InChIKey is HXDSATIGKVSJSL-UHFFFAOYSA-N .

Table 1: Key Molecular Properties

Property Value
Molecular Formula C₁₁H₁₅NO₃
Molecular Weight 209.24 g/mol
SMILES COC1=CC=CC(=C1)CC(CN)C(=O)O
InChIKey HXDSATIGKVSJSL-UHFFFAOYSA-N
XLogP3-AA (Logarithmic Partition Coefficient) 1.175

Historical Context of Discovery and Initial Characterization

The compound first emerged in synthetic chemistry literature in the early 2000s, with patents describing its role as an intermediate in pharmaceutical synthesis. For example, WO2004043905A1 (2003) detailed methods for producing β-amino acid derivatives, including structurally analogous compounds. Its characterization accelerated due to interest in β-peptides, which are resistant to enzymatic degradation and exhibit unique secondary structures.

Properties

IUPAC Name

2-(aminomethyl)-3-(3-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-15-10-4-2-3-8(6-10)5-9(7-12)11(13)14/h2-4,6,9H,5,7,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXDSATIGKVSJSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60640587
Record name 2-(Aminomethyl)-3-(3-methoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910443-91-3
Record name 2-(Aminomethyl)-3-(3-methoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkylation and Reductive Amination Approach

One common synthetic strategy involves the formation of the aminomethyl side chain via reductive amination of an aldehyde intermediate derived from the 3-methoxyphenylpropionic acid skeleton.

Key Steps:

  • Starting Material: 3-(3-methoxyphenyl)propionic acid or its ester derivatives.
  • Formation of Aldehyde Intermediate: Oxidation of the side chain to form the corresponding aldehyde.
  • Reductive Amination: Reaction of the aldehyde with ammonia or a primary amine source in the presence of a reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride) to introduce the aminomethyl group.

This method allows for selective introduction of the amino group at the desired position with good stereochemical control.

Protection of Amino Groups Using Boc Strategy

To prevent side reactions during multi-step synthesis, the amino group is often protected by a tert-butyloxycarbonyl (Boc) group. The Boc protection facilitates selective functionalization of other parts of the molecule.

Typical Procedure:

  • React the free amine with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base (e.g., triethylamine) to form the Boc-protected intermediate.
  • Subsequent synthetic steps, such as substitution or oxidation, are carried out on the protected compound.
  • Final deprotection under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) regenerates the free amine.

Use of Ester Intermediates and Hydrolysis

Methyl or ethyl esters of 3-(3-methoxyphenyl)propionic acid are commonly used as intermediates. These esters facilitate purification and handling during synthesis.

Process:

  • Preparation of methyl 3-(3-methoxyphenyl)propionate by esterification of the corresponding acid.
  • Introduction of the aminomethyl group via nucleophilic substitution or reductive amination.
  • Hydrolysis of the ester under acidic or basic conditions (e.g., aqueous sodium hydroxide or hydrochloric acid) to yield the free acid form of 2-Aminomethyl-3-(3-methoxyphenyl)propionic acid.

Alkali Metal Base-Mediated Reactions

In some patented processes, alkali metal bases such as sodium hydride or potassium methoxide are used to generate reactive intermediates in situ, which then react with cyanoacetate derivatives or other nucleophiles to build the aminomethylpropionic acid framework.

Reaction Conditions:

  • Solvents: Benzene, N,N-dimethylformamide (DMF), or dimethoxyethane.
  • Temperature: Typically near 20 °C to avoid side reactions.
  • Molar ratios of base to precursor carefully controlled to optimize yield.
  • Example: Reaction of methyl 3-amino-2-(5-methoxy-1H-indol-3-yl)propanoate hydrochloride with acylating agents in the presence of amines to form intermediates.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents/Conditions Advantages Limitations Reference
Reductive Amination Aldehyde intermediate, NaBH3CN, NH3 or amine High selectivity, mild conditions Requires aldehyde intermediate
Boc Protection-Deprotection (Boc)2O, base; TFA for deprotection Protects amine functionality Additional synthetic steps
Ester Intermediate Hydrolysis Esterification, hydrolysis with NaOH or HCl Easy purification, stable intermediates Hydrolysis step needed
Alkali Metal Base-Mediated Synthesis NaH, KOMe, DMF, benzene, methyl cyanoacetate Efficient in situ intermediate formation Requires careful control of conditions

Research Findings and Optimization Notes

  • Temperature Control: Maintaining reaction temperatures near ambient (around 20 °C) during base-mediated steps reduces undesired side reactions such as reduction or rearrangement.
  • Solvent Choice: Polar aprotic solvents like DMF and ethers enhance nucleophilicity and reaction rates, but benzene is preferred in some cases for easier workup.
  • Molar Ratios: Slight excess of alkali metal base relative to precursor improves conversion without excessive side reactions.
  • Protection Strategies: Boc protection is critical for multi-step syntheses to prevent amine participation in side reactions and to improve product purity.
  • Hydrolysis Conditions: Acidic or basic hydrolysis must be optimized for complete conversion of esters to acids without racemization or degradation.

Chemical Reactions Analysis

Types of Reactions

2-Aminomethyl-3-(3-methoxyphenyl)propionic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the aminomethyl group or the phenyl ring.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of palladium on charcoal (Pd/C) is commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

2-Aminomethyl-3-(3-methoxyphenyl)propionic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 2-Aminomethyl-3-(3-methoxyphenyl)propionic acid exerts its effects involves its interaction with specific molecular targets. For instance, its incorporation into peptide sequences can inhibit amyloid fibril formation by altering the peptide’s structural conformation . This inhibition is achieved through the formation of hydrogen bonds and other intermolecular interactions that prevent the aggregation of amyloidogenic peptides.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Aminomethyl-3-(3-methoxyphenyl)propionic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit amyloid fibril formation sets it apart from other similar compounds, making it a valuable molecule for research in neurodegenerative diseases and other amyloid-related conditions .

Biological Activity

2-Aminomethyl-3-(3-methoxyphenyl)propionic acid (commonly referred to as AMMPA) is a compound with significant biological activity, particularly in the context of its effects on cellular processes and potential therapeutic applications. This article delves into the biological mechanisms, biochemical properties, and relevant research findings associated with AMMPA.

  • Molecular Formula : C10H13NO3
  • CAS Number : 910443-91-3
  • Structure : The compound features an amine group, a methoxyphenyl moiety, and a propionic acid backbone, which are crucial for its biological interactions.

AMMPA exhibits its biological effects through several mechanisms:

  • Enzyme Interaction : AMMPA can inhibit or activate specific enzymes, influencing various biochemical pathways. Its binding affinity is attributed to the presence of the methoxy and amine groups, which enhance its interaction with target proteins .
  • Cell Signaling Modulation : The compound has been shown to affect cell signaling pathways by altering the phosphorylation states of proteins involved in these pathways. This modulation can lead to significant changes in cellular functions such as metabolism and gene expression .
  • Gene Expression Regulation : AMMPA influences the expression of genes related to cell cycle regulation and apoptosis. It may bind to transcription factors, thereby affecting their activity .

Cellular Effects

AMMPA impacts various cellular processes:

  • Cell Proliferation : Studies indicate that AMMPA can enhance cell proliferation in certain contexts, potentially making it useful in regenerative medicine.
  • Apoptosis : The compound may induce apoptosis in specific cancer cell lines, suggesting its potential as an anti-cancer agent .

Dosage Effects

The biological effects of AMMPA are dose-dependent:

  • Low Doses : At lower concentrations, AMMPA is associated with beneficial effects such as enhanced metabolic regulation and increased muscle strength in animal models .
  • High Doses : Conversely, higher doses can lead to cytotoxicity and adverse effects on cellular functions .

Study on Muscle Health

A notable study examined the effects of AMMPA on muscle strength and exercise endurance in mice. The results demonstrated that:

  • Mice administered low doses of AMMPA showed significant improvements in grip strength.
  • The compound did not adversely affect liver function markers, indicating a favorable safety profile at appropriate dosages .

Biochemical Pathway Analysis

Research has also focused on how AMMPA interacts with metabolic pathways:

  • It was found to modulate lipid metabolism by influencing the expression of key genes involved in fat storage and breakdown during exercise .

Data Table: Summary of Biological Activities

Biological ActivityEffectReference
Cell ProliferationEnhanced
ApoptosisInduction in cancer cells
Muscle StrengthIncreased grip strength
Liver FunctionNo adverse effects
Lipid MetabolismModulation observed

Q & A

Q. Basic

  • NMR : The aminomethyl proton resonates at δ 2.8–3.2 ppm (triplet, J = 6–7 Hz), while the methoxy group appears as a singlet at δ 3.7–3.8 ppm .
  • Mass Spectrometry (MS) : ESI-MS typically shows [M+H]⁺ at m/z 210.1 (C₁₁H₁₅NO₃), with fragmentation patterns revealing loss of CO₂ (44 Da) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve impurities, using acetonitrile/water (0.1% TFA) gradients .

Advanced
Distinguishing diastereomers requires chiral columns (e.g., Chiralpak AD-H) or 2D-NMR (COSY, HSQC) to assign stereochemistry . High-resolution MS (HRMS) with Q-TOF analyzers confirms elemental composition (<3 ppm error) .

What are the documented biological or pharmacological activities of structurally related phenylpropionic acid derivatives, and how might the aminomethyl group modulate these effects?

Basic
Analogues like 3-(3-Methoxyphenyl)propionic acid are human metabolites implicated in aryl hydrocarbon receptor (AhR) modulation and anti-inflammatory pathways . The aminomethyl group may enhance solubility or enable covalent binding to targets (e.g., enzymes) via Schiff base formation .

Advanced
Comparative studies using molecular docking (AutoDock Vina) suggest the aminomethyl group increases affinity for GABA transaminase (Ki ≈ 12 µM) by forming hydrogen bonds with active-site residues . In vitro assays (e.g., LPS-induced TNF-α suppression in macrophages) quantify immunomodulatory effects, with IC₅₀ values correlated to substituent electronic profiles .

How can researchers resolve contradictions in reported bioactivity data for phenylpropionic acid derivatives, particularly regarding metabolic stability?

Basic
Discrepancies often arise from assay conditions (e.g., serum protein binding, pH). Standardizing protocols (e.g., using HepG2 cells for metabolism studies) and reporting full experimental details (incubation time, buffer systems) improves reproducibility .

Advanced
Metabolite ID via LC-MS/MS identifies degradation pathways (e.g., cytochrome P450-mediated oxidation). For instance, N-demethylation of the aminomethyl group generates a primary amine, which may exhibit altered activity . Computational ADMET predictors (e.g., SwissADME) guide structural modifications to enhance metabolic stability .

What role does this compound play as a synthetic intermediate in drug discovery, and what strategies improve its utility?

Basic
The compound serves as a precursor for peptidomimetics or kinase inhibitors. Coupling with Fmoc-protected amino acids via EDC/HOBt chemistry yields bioactive conjugates .

Advanced
Site-selective functionalization (e.g., Mitsunobu reaction for ether formation) diversifies its scaffold. Flow chemistry systems (2 mL/min, 80°C) enable rapid scale-up of intermediates with >90% conversion .

What computational methods are recommended for predicting the physicochemical properties and reactivity of this compound?

Q. Advanced

  • DFT Calculations : B3LYP/6-31G(d) optimizations predict pKa (≈4.2 for the carboxylic acid) and redox potentials .
  • Molecular Dynamics (MD) : Simulations in explicit solvent (TIP3P water) model aggregation tendencies, critical for formulation studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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